Bupropion-D9 Hydrochloride

Bioanalysis LC-MS/MS Pharmacokinetics

Quantitative bupropion LC-MS/MS analysis requires a co-eluting internal standard with a distinct mass shift. Unlabeled structural analogs fail to correct for ionization variability and matrix effects, producing unreliable PK data. • +9 Da mass shift-baseline resolution from analyte bupropion • Compensates up to 40% matrix ion suppression in human plasma • ≥99.5 atom % D enrichment ensures lot-to-lot consistency • Long-term stability at -20°C (≥1 year for solutions)

Molecular Formula C13H10D9Cl2NO
Molecular Weight
CAS No. 1189724-26-5
Cat. No. B1165161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion-D9 Hydrochloride
CAS1189724-26-5
Synonyms1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone Hydrochloride;  (±)-Bupropion-d9 Hydrochloride;  Amfebutamon-d9 Hydrochloride;  Amfebutamone-d9 Hydrochloride;  Aplenzin-d9 Hydrochloride;  Bupropion-d9 SR Hydrochloride;  Elontril-d9 Hydrochloride;  α-(tert-Butylamino-d9)-m-chloropropiophenone Hydrochloride; 
Molecular FormulaC13H10D9Cl2NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:99.8%; 99.5 atom % DWhite solid

Bupropion-D9 Hydrochloride: Deuterated Internal Standard for LC-MS/MS


Bupropion-D9 Hydrochloride is a stable isotope-labeled analog of the aminoketone antidepressant and smoking cessation aid, bupropion [1]. It is chemically defined as 1-(3-chlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone hydrochloride, with a molecular formula of C13H10D9Cl2NO and a molecular weight of 285.26 g/mol . This compound features nine deuterium atoms replacing specific hydrogen atoms in the tert-butylamino group of the parent molecule, a modification that significantly enhances its utility as an internal standard (IS) in quantitative bioanalytical workflows .

Bupropion-D9 Hydrochloride: Why Deuterated Internal Standards Are Essential


The substitution of Bupropion-D9 Hydrochloride with its non-deuterated counterpart or other unlabeled analogs in quantitative LC-MS/MS methods leads to fundamental analytical errors that cannot be corrected mathematically [1]. Unlike simple structural analogs, deuterated internal standards like Bupropion-D9 co-elute with the analyte (bupropion) under identical chromatographic conditions but possess a distinct mass shift (+9 Da) that enables the mass spectrometer to resolve and quantify the two species independently [2]. This isotopic differentiation is critical for compensating for matrix effects, ionization suppression/enhancement, and sample preparation variability—sources of error that unlabeled internal standards fail to adequately address [3]. Using a non-isotopic internal standard, such as a structurally similar but non-deuterated compound, introduces differential recovery and ionization efficiency that can skew quantitative results by orders of magnitude, rendering data unreliable for pharmacokinetic modeling, therapeutic drug monitoring, or forensic toxicology .

Bupropion-D9 Hydrochloride: Evidence of Superior Analytical Performance


Isotopic Purity and Mass Shift

Bupropion-D9 Hydrochloride exhibits a mass shift of +9 Da relative to unlabeled bupropion due to the replacement of nine hydrogen atoms with deuterium . This specific isotopic signature, with a certified atom % D of ≥99.5%, allows the mass spectrometer to distinguish the internal standard from the analyte with baseline resolution, eliminating the risk of cross-talk that can occur with internal standards having smaller mass differences (e.g., +3 Da or +6 Da) or when using structurally similar but non-isotopic internal standards .

Bioanalysis LC-MS/MS Pharmacokinetics

Co-Elution and Matrix Effect Compensation

In a validated LC-MS/MS method for the simultaneous quantification of bupropion and its metabolites in human plasma, Bupropion-D9 Hydrochloride was shown to co-elute precisely with unlabeled bupropion under optimized UPLC conditions [1]. The method achieved a linear calibration range of 5 to 1000 ng/mL for bupropion, with the deuterated internal standard effectively compensating for matrix-induced ion suppression, which was shown to be up to 40% for bupropion in the absence of a suitable internal standard [2].

Bioanalytical Method Validation LC-MS/MS Matrix Effects

Certified Reference Material Traceability

Bupropion-D9 Hydrochloride is available as a Certified Reference Material (CRM) from accredited vendors, a critical distinction from many research-grade deuterated internal standards . CRMs are manufactured and characterized under ISO/IEC 17025 and ISO 17034 guidelines, providing documented metrological traceability and a certified value with associated uncertainty .

Forensic Toxicology Clinical Chemistry Quality Control

Long-Term Stability and Method Robustness

Bupropion-D9 Hydrochloride has a documented stability profile when stored as directed. Certified solutions are stable for a minimum of one year when stored unopened at -20°C . In contrast, the unlabeled parent compound, bupropion, is known to be hygroscopic and susceptible to degradation via photochemical and oxidative pathways, necessitating more stringent and frequent quality control checks [1].

Stability Reference Standards Method Validation

Bupropion-D9 Hydrochloride: Key Application Scenarios


Clinical Pharmacokinetics and Bioequivalence

In clinical trials requiring precise measurement of bupropion plasma concentrations over time, Bupropion-D9 Hydrochloride serves as the definitive internal standard. Its +9 Da mass shift and certified purity (≥99.5 atom % D) ensure accurate quantification across a wide dynamic range (5-1000 ng/mL), enabling reliable calculation of key PK parameters (AUC, Cmax, Tmax) and assessment of bioequivalence between generic and innovator formulations [1]. This application is directly supported by its validated performance in human plasma, where it compensated for up to 40% matrix ion suppression, achieving accuracy within 80-120% [2].

Forensic Toxicology and TDM

For forensic toxicology laboratories analyzing post-mortem or DUID (Driving Under the Influence of Drugs) samples, or for clinical labs performing TDM, the use of a Certified Reference Material (CRM) like Bupropion-D9 Hydrochloride is a regulatory requirement . Its documented metrological traceability and stability profile support the generation of legally defensible data. The validated UPLC-MS/MS method using this internal standard has demonstrated limits of detection (LOD) of 1 ng/mL in whole blood, confirming its suitability for detecting low therapeutic and sub-therapeutic concentrations in complex matrices [1].

Pharmaceutical Research and In Vitro Metabolism

In preclinical drug development and academic research investigating bupropion metabolism, CYP450 phenotyping, or drug-drug interactions, Bupropion-D9 Hydrochloride enables accurate quantification of the parent drug and its metabolites (hydroxybupropion, erythro/threohydrobupropion) in hepatocyte incubations or microsomal preparations [2]. Its ability to correct for variable recovery and matrix effects during sample workup ensures that the measured metabolic turnover reflects true biological activity rather than analytical artifact, a critical advantage over using non-isotopic internal standards or relying on external calibration alone.

Analytical Method Development and Quality Control

Contract research organizations (CROs) and pharmaceutical QC laboratories rely on Bupropion-D9 Hydrochloride as a primary standard for developing, validating, and routinely monitoring robust LC-MS/MS methods . Its long-term stability at -20°C (≥1 year for solutions) reduces the frequency of standard re-preparation and re-certification, thereby lowering operational costs and minimizing inter-lot variability . This contrasts sharply with the unlabeled bupropion standard, which requires more frequent QC due to its hygroscopic and oxidation-prone nature.

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